molecular formula C11H19Cl2N3O2S B1441667 3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride CAS No. 1219976-45-0

3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride

Cat. No. B1441667
CAS RN: 1219976-45-0
M. Wt: 328.3 g/mol
InChI Key: FOQDKLOYCCETGI-UHFFFAOYSA-N
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Description

The compound “3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine due to their antibacterial properties .


Molecular Structure Analysis

The compound likely contains a benzene ring (due to the “benzene” in its name), a sulfonamide group (due to the “sulfonamide” in its name), and a dimethylamino group (due to the “dimethylamino” in its name). The “3-Amino-4-chloro” part suggests that an amino group and a chlorine atom are attached to the benzene ring .


Chemical Reactions Analysis

Sulfonamides, in general, can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions .

Scientific Research Applications

Molecular and Crystal Structure Analysis

  • Crystal and Molecular Structures of Derivatives : The derivatives of 3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride, like 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, have been studied for their crystal and molecular structures using X-ray diffraction. These studies offer insights into the tautomerism of these molecules, contributing to a deeper understanding of their chemical behavior (Kovalchukova et al., 2013).

Application in Synthesis and Chemical Characterization

  • Synthesis and Characterization of Derivatives : Various benzenesulfonamide derivatives, including those related to 3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride, have been synthesized and characterized. These studies focus on understanding their structure through methods like IR, NMR, and mass spectroscopy, which are essential for developing new chemical entities (Sączewski, 2013).

Potential in Photodynamic Therapy and Cancer Treatment

  • Photodynamic Therapy Applications : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, related to 3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride, have been synthesized and evaluated for their potential in photodynamic therapy, particularly for cancer treatment. These compounds demonstrate significant properties like high singlet oxygen quantum yield, making them promising candidates for such therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Molecular Docking Studies

  • Enzyme Inhibition and Molecular Docking : Research has been conducted on the synthesis of Schiff bases derived from sulfamethoxazole and sulfisoxazole, structurally related to 3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride, and their effects on enzyme activities. These studies involve molecular docking to understand the interaction of these compounds with enzymes, providing insights into their potential therapeutic applications (Alyar et al., 2019).

Applications in Antifungal Research

  • Antifungal Activity : The antifungal potential of novel azetidin-2-ones, which include derivatives of benzenesulfonamide, has been investigated. These studies contribute to understanding the structure-activity relationships and the potential use of these compounds in treating fungal infections (Gupta & Halve, 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not known, sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folic acid, a nutrient required for bacterial growth .

Safety and Hazards

Sulfonamides can cause allergic reactions in some individuals. They should be handled with care and appropriate personal protective equipment should be used .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. It could potentially be used in the development of new antibacterial drugs, given the antibacterial properties of sulfonamides .

properties

IUPAC Name

3-amino-4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3O2S.ClH/c1-15(2)7-3-6-14-18(16,17)9-4-5-10(12)11(13)8-9;/h4-5,8,14H,3,6-7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQDKLOYCCETGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride

CAS RN

1219976-45-0
Record name Benzenesulfonamide, 3-amino-4-chloro-N-[3-(dimethylamino)propyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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